(5aS,9S,9aR,9bS)-3,5a,9-trimethyl-5,9,9a,9b-tetrahydro-4H-benzo[g][1]benzofuran-2,8-dione
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Overview
Description
Gamma-Metasantonin is a compound known for its unique stereochemistry and molecular structureThe compound is characterized by its cis-A/B ring fusion and the presence of two independent α,β-unsaturated ketone chromophores .
Preparation Methods
Synthetic Routes and Reaction Conditions
Gamma-Metasantonin can be synthesized through several routes. One common method involves the reduction of santonene to produce (5aS,9S,9aR,9bS)-3,5a,9-trimethyl-5,9,9a,9b-tetrahydro-4H-benzo[g][1]benzofuran-2,8-dione. The reduction process typically uses reagents such as sodium borohydride or lithium aluminum hydride under controlled conditions .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reduction processes. These processes often involve the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Gamma-Metasantonin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Substitution: The compound can undergo substitution reactions, particularly at the α,β-unsaturated ketone sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of dihydro- and tetrahydro-derivatives.
Substitution: Formation of substituted ketones or alcohols.
Scientific Research Applications
Gamma-Metasantonin has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (5aS,9S,9aR,9bS)-3,5a,9-trimethyl-5,9,9a,9b-tetrahydro-4H-benzo[g][1]benzofuran-2,8-dione involves its interaction with specific molecular targets and pathways. The compound’s α,β-unsaturated ketone chromophores play a crucial role in its biological activities. These chromophores can interact with nucleophiles in biological systems, leading to various biochemical effects .
Comparison with Similar Compounds
Gamma-Metasantonin is unique due to its specific stereochemistry and molecular structure. Similar compounds include:
Santonene: The precursor to (5aS,9S,9aR,9bS)-3,5a,9-trimethyl-5,9,9a,9b-tetrahydro-4H-benzo[g][1]benzofuran-2,8-dione.
Dihydro-(5aS,9S,9aR,9bS)-3,5a,9-trimethyl-5,9,9a,9b-tetrahydro-4H-benzo[g][1]benzofuran-2,8-dione: A reduced form of this compound.
Tetrahydro-(5aS,9S,9aR,9bS)-3,5a,9-trimethyl-5,9,9a,9b-tetrahydro-4H-benzo[g][1]benzofuran-2,8-dione: Another reduced form with different stereochemistry.
These compounds share some structural similarities but differ in their chemical properties and biological activities.
Properties
CAS No. |
17335-57-8 |
---|---|
Molecular Formula |
C15H18O3 |
Molecular Weight |
246.3 g/mol |
IUPAC Name |
(5aS,9S,9aR,9bS)-3,5a,9-trimethyl-5,9,9a,9b-tetrahydro-4H-benzo[g][1]benzofuran-2,8-dione |
InChI |
InChI=1S/C15H18O3/c1-8-10-4-6-15(3)7-5-11(16)9(2)12(15)13(10)18-14(8)17/h5,7,9,12-13H,4,6H2,1-3H3/t9-,12+,13-,15+/m1/s1 |
InChI Key |
FXAHVYFDNKHXBM-BWUZBNCSSA-N |
Isomeric SMILES |
C[C@H]1[C@H]2[C@H]3C(=C(C(=O)O3)C)CC[C@]2(C=CC1=O)C |
SMILES |
CC1C2C3C(=C(C(=O)O3)C)CCC2(C=CC1=O)C |
Canonical SMILES |
CC1C2C3C(=C(C(=O)O3)C)CCC2(C=CC1=O)C |
Origin of Product |
United States |
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